3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Description
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a chromen-4-one derivative with a fluorinated phenoxy substituent at position 3, a methyl group at position 2, and an acetate ester at position 5. Chromen-4-one (coumarin) derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The fluorophenoxy group enhances lipophilicity and may influence binding interactions with target proteins, while the acetate ester modulates solubility and metabolic stability .
Properties
CAS No. |
302902-30-3 |
|---|---|
Molecular Formula |
C18H13FO5 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C18H13FO5/c1-10-18(24-13-5-3-12(19)4-6-13)17(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3 |
InChI Key |
BBBINPAJRFMTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
The Mitsunobu reaction is employed to install the 4-fluorophenoxy group at C3 of the chromone precursor. A typical procedure involves:
Table 1: Optimization of Mitsunobu Reaction Conditions
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 0 → 25 | 12 | 68 |
| 2 | DCM | 0 → 25 | 8 | 72 |
| 3 | Et₂O | 0 → 25 | 24 | 51 |
Optimal conditions (Entry 2) use dichloromethane (DCM), achieving 72% yield. The reaction proceeds via oxidation-reduction between DIAD and PPh₃, generating the electrophilic phosphonium intermediate that activates the chromone’s C3 hydroxyl for nucleophilic attack by 4-fluorophenoxide.
Intramolecular Claisen Rearrangement for Chromone Formation
Thermal Rearrangement Mechanism
Post-Mitsunobu adducts undergo Claisen rearrangement to form the chromone skeleton. Heating the intermediate in acetonitrile at 180°C for 3 hours induces a-sigmatropic shift, establishing the fused benzopyran ring.
Table 2: Solvent and Temperature Effects on Claisen Rearrangement
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃CN | 180 | 3 | 85 |
| 2 | Toluene | 190 | 1.5 | 78 |
| 3 | DMF | 160 | 6 | 62 |
Acetonitrile at 180°C (Entry 1) maximizes yield (85%) by balancing reaction rate and side-product formation. The exo-methylene group generated during rearrangement is critical for subsequent functionalization.
Acetylation of the 7-Hydroxyl Group
Acetic Anhydride-Mediated Esterification
The final step involves acetylating the 7-hydroxyl group using acetic anhydride (1.5 equiv) in pyridine at 25°C for 2 hours. Pyridine acts as both base and catalyst, neutralizing liberated HCl and driving the reaction to completion.
Reaction Equation :
Yield: 92% after silica gel chromatography (hexane/ethyl acetate 3:1).
Structural Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min): >99% purity, retention time 6.8 min.
Alternative Synthetic Routes and Comparative Analysis
Ullmann Coupling for Ether Formation
An alternative to Mitsunobu conditions employs copper-catalyzed Ullmann coupling:
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorophenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.
Modulation of Signaling Pathways: It can modulate various cellular signaling pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their physicochemical/biological differences:
Key Observations:
- Substituent Effects on Lipophilicity : Chlorine (Cl) and trifluoromethyl (CF₃) groups increase logP, enhancing membrane permeability but reducing aqueous solubility .
- Functional Group Impact : Acetate esters (e.g., in the target compound) balance solubility and stability, whereas benzoate esters () or acetamides () alter pharmacokinetic profiles .
- Biological Activity : Benzothiazolyl () and hexyl () substituents correlate with improved enzyme inhibition or receptor antagonism, likely due to enhanced hydrophobic interactions .
Research Findings on Structural Analogues
Crystallographic Analysis ():
- SHELX software was used to resolve crystal structures of related chromen-4-ones. For example, 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate () exhibited planar chromen-4-one rings stabilized by intramolecular hydrogen bonds, a feature critical for maintaining structural integrity in biological environments .
Biological Activity
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known by its CAS number 302902-30-3, is a compound belonging to the class of chromen-4-one derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 286.25 g/mol. The presence of a fluorine atom and the chromenone core are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical cellular processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cholinesterases (AChE and BChE), which are important in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated moderate inhibitory effects with IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE respectively .
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by targeting topoisomerases and kinases involved in DNA replication and cell signaling pathways. This inhibition leads to reduced cell growth and increased apoptosis in cancer cell lines .
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of related chromenone derivatives, suggesting that modifications can enhance activity against various bacterial strains. For instance, compounds with similar structures have been tested against Gram-positive bacteria such as Staphylococcus aureus, revealing significant antimicrobial effects .
| Compound | Target Organism | % Inhibition at 32 µg/mL |
|---|---|---|
| 3-(4-Fluorophenoxy)... | Staphylococcus aureus | 8.94% |
| 3-(Fluorophenyl)... | Methicillin-resistant S. aureus | Inactive |
Case Studies
- Neuroprotective Effects : A study assessed the neuroprotective effects of chromenone derivatives, including those similar to this compound. These compounds were found to exhibit significant activity against cholinesterases, indicating potential use in treating Alzheimer's disease .
- Cytotoxicity : In vitro cytotoxicity assays against the MCF-7 breast cancer cell line showed that certain derivatives exhibited promising results, highlighting the potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The fluorine substituent on the phenoxy group has been noted to enhance lipophilicity and metabolic stability, contributing to increased biological activity. The electron-withdrawing nature of fluorine facilitates stronger interactions with protein targets, enhancing efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, and how can reaction conditions be optimized?
- Methodology:
-
Core Formation: The chromen-4-one core is synthesized via a base-catalyzed condensation between substituted hydroxyacetophenone derivatives and ethyl acetoacetate (e.g., sodium ethoxide as a catalyst) .
-
Fluorophenoxy Substitution: Introduce the 4-fluorophenoxy group via nucleophilic aromatic substitution (e.g., using 4-fluorophenol under acidic conditions).
-
Acetylation: The 7-hydroxy group is acetylated using acetic anhydride in the presence of a catalyst like pyridine .
-
Optimization: Reaction yields (typically 60-75%) can be improved by controlling temperature (80-100°C), solvent polarity (e.g., DMF), and stoichiometric ratios (1:1.2 for core:fluorophenol) .
- Data Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Ethyl acetoacetate, NaOEt, EtOH, reflux | 65 | 92% |
| Fluorophenoxy Substitution | 4-Fluorophenol, H2SO4, 90°C | 72 | 89% |
| Acetylation | Acetic anhydride, pyridine, RT | 78 | 95% |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodology:
- X-ray Crystallography: Use SHELX software for structure refinement (e.g., SHELXL for small-molecule crystallography) to determine bond lengths, angles, and torsion angles .
- Spectroscopy:
- NMR: H and C NMR to confirm substituent positions (e.g., δ 2.1 ppm for methyl, δ 7.3-7.6 ppm for fluorophenyl) .
- MS: High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]+: 401.12) .
- Thermal Analysis: DSC/TGA to assess melting point (estimated 180-185°C) and thermal stability .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Methodology:
-
Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory assays).
-
Dose-Response Studies: Perform IC50 determinations across multiple cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) to identify context-dependent effects .
-
Mechanistic Profiling: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like COX-2 or topoisomerase II .
- Case Study:
-
Conflict: A study reported IC50 = 12 µM (cytotoxicity) vs. 85% COX-2 inhibition at 50 µM .
-
Resolution: Dose-dependent assays revealed cytotoxicity dominates above 20 µM, masking anti-inflammatory effects at lower doses .
Q. What strategies improve the compound’s bioavailability for therapeutic applications?
- Methodology:
-
Prodrug Design: Modify the acetate group to enhance solubility (e.g., replace with phosphate ester for aqueous stability) .
-
Nanocarrier Systems: Encapsulate in PLGA nanoparticles (size: 150-200 nm) to improve plasma half-life .
-
SAR Analysis: Compare with analogs (e.g., 3-(4-Methoxyphenoxy) derivatives) to identify lipophilicity-activity relationships (logP: 2.8 vs. 3.2) .
- Data Table:
| Derivative | logP | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 | 22 |
| Phosphate Prodrug | 1.2 | 4.3 | 48 |
| PLGA-Nanoformulation | 3.1 | 8.7 | 65 |
Q. How does the fluorophenoxy group influence electronic properties and reactivity?
- Methodology:
- Computational Analysis: DFT calculations (B3LYP/6-31G*) show the electron-withdrawing fluoro group reduces HOMO-LUMO gap (ΔE = 4.2 eV vs. 4.8 eV for non-fluorinated analogs) .
- Reactivity Profiling: Fluorine enhances resistance to oxidative degradation (t1/2 in H2O2: 48 hrs vs. 12 hrs for methoxy analogs) .
Key Challenges and Future Directions
- Synthetic Scalability: Multi-step synthesis limits batch yields; flow chemistry may reduce purification steps .
- Target Selectivity: Off-target effects (e.g., AChE inhibition) require isoform-specific functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
